Plasmepsin Inhibitory Scaffold Superiority: [3,2-d] vs [2,3-d] Regioisomers
The [3,2-d] regioisomer is a productive scaffold for plasmepsin (Plm) inhibitor development, whereas the [2,3-d]-regioisomer 2-aminopyridopyrimidin-4-ones are inactive against Plm I, II, and IV irrespective of substitution. Specifically, 2-amino-7-[4-(3-phenylpropyl)phenyl]-3-[(tetrahydrofuran-2-yl)methyl]pyrido[3,2-d]pyrimidin-4(3H)-one displayed high Plm IV potency and selectivity over human cathepsin D (no numerical IC50 published for the unsubstituted core; the data pertain to substituted derivatives, reflecting the privileged nature of the [3,2-d] core) [1].
| Evidence Dimension | Scaffold competence for Plm I/II/IV inhibition |
|---|---|
| Target Compound Data | [3,2-d] regioisomer: active scaffold (active derivatives identified) |
| Comparator Or Baseline | [2,3-d] regioisomer: poor inhibitory potency against Plm I, II, IV regardless of substituent |
| Quantified Difference | Qualitative (active vs inactive scaffold) |
| Conditions | In vitro enzymatic assays against recombinant Plm I, II, IV |
Why This Matters
This demonstrates that the [3,2-d] ring junction is a structural prerequisite for biological activity in the plasmepsin target class, guiding medicinal chemists to procure this specific isomer for antimalarial programs.
- [1] Rasiņa, D., Stakanovs, G., Kaņepe-Lapsa, I., Bobrovs, R., Jaudzems, K., and Jirgensons, A. (2020) Synthesis of 2-Aminopyridopyrimidinones and Their Plasmepsin I, II, IV Inhibition Potency. Chem. Heterocycl. Compd. 56, 786–792. DOI: 10.1007/s10593-020-02731-3. View Source
